molecular formula C15H19NO4 B15275718 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid

Cat. No.: B15275718
M. Wt: 277.31 g/mol
InChI Key: XDMBVCLRVJPUCY-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a cyclopropyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to react the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The cyclopropyl group can be reduced under specific conditions to yield cyclopropane derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopropane derivatives.

    Substitution: Deprotected amino acids or new functionalized derivatives.

Scientific Research Applications

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The cyclopropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid derivatives: Compounds with similar structures but different functional groups.

    Cyclopropyl-containing amino acids: Other amino acids with cyclopropyl groups.

    Benzyloxycarbonyl-protected amino acids: Amino acids protected with the benzyloxycarbonyl group.

Uniqueness

This compound is unique due to the combination of the benzyloxycarbonyl-protected amino group and the cyclopropyl group. This combination imparts specific reactivity and stability characteristics, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

4-cyclopropyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)13(9-8-11-6-7-11)16-15(19)20-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)(H,17,18)

InChI Key

XDMBVCLRVJPUCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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